molecular formula C10H11BrO3 B6157364 3-(4-bromo-3-methoxyphenyl)propanoic acid CAS No. 1261472-43-8

3-(4-bromo-3-methoxyphenyl)propanoic acid

Cat. No.: B6157364
CAS No.: 1261472-43-8
M. Wt: 259.1
InChI Key:
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Description

3-(4-bromo-3-methoxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is related to 3-(4-methoxyphenyl)propionic acid, which has a molecular weight of 180.2005 . The compound contains a propionic acid moiety attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 3-(4-methoxyphenyl)propionic acid . The structure includes a bromine atom attached to the phenyl ring, which differentiates it from 3-(4-methoxyphenyl)propionic acid .

Safety and Hazards

The safety data sheet for 3-(4-bromophenyl)propionic acid indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

Mechanism of Action

Target of Action

A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been found to interact with the gpr41 receptor . The GPR41 receptor plays a crucial role in lipid metabolism and has been associated with anti-obesity effects .

Mode of Action

HMPA has been shown to suppress cAMP levels in a dose-dependent manner in cells expressing the GPR41 receptor . This suggests that 3-(4-bromo-3-methoxyphenyl)propanoic acid may also interact with its targets to induce biochemical changes.

Biochemical Pathways

Hmpa, a similar compound, has been found to stimulate the lipid catabolism pathway . This suggests that this compound may also influence lipid metabolism pathways, leading to downstream effects such as improved lipid profiles and potential anti-obesity effects.

Pharmacokinetics

It’s known that similar compounds, like hmpa, are metabolites produced by the gut microbiota . This suggests that the bioavailability of this compound may be influenced by factors such as gut microbiota composition and individual metabolic differences.

Result of Action

Studies on hmpa suggest that it has several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement

Action Environment

Additionally, individual factors such as gut microbiota composition can influence the metabolism and thus the efficacy of the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-bromo-3-methoxyphenyl)propanoic acid are not well-studied. It’s structurally similar to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . HMPA has been found to have several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It’s structurally similar to HMPA, which has been found to interact with the GPR41 receptor . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. It’s structurally similar to HMPA, which is a metabolite produced by the gut microbiota through the conversion of HMCA .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromo-3-methoxyphenyl)propanoic acid involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-3-methoxybenzaldehyde", "malonic acid", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium carbonate", "sodium bicarbonate", "water", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-bromo-3-methoxybenzoate by reacting 4-bromo-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Hydrolysis of ethyl 4-bromo-3-methoxybenzoate to obtain 4-bromo-3-methoxybenzoic acid using sodium hydroxide and water.", "Step 3: Synthesis of 3-(4-bromo-3-methoxyphenyl)propanoic acid by reacting 4-bromo-3-methoxybenzoic acid with malonic acid in the presence of sodium carbonate and water to obtain the corresponding diacid, which is then decarboxylated using hydrochloric acid and sodium bicarbonate in diethyl ether." ] }

CAS No.

1261472-43-8

Molecular Formula

C10H11BrO3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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